1,2,3,4-Tetrahydroquinolin-8-amine
Overview
Description
1,2,3,4-Tetrahydroquinolin-8-amine: is a heterocyclic amine with the molecular formula C9H12N2 . It is a derivative of quinoline, a compound known for its wide range of biological activities. The structure of this compound consists of a quinoline ring system that is partially hydrogenated, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between this compound and monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters. This interaction is crucial in understanding the compound’s potential therapeutic effects on neurological disorders.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the differentiation of CD4+ T cells into Th17 cells . This modulation can impact the production of pro-inflammatory cytokines, such as interleukin 17 and interleukin 22, thereby influencing immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an inverse agonist for RORγ, inhibiting its transcriptional activity . This inhibition is achieved through the binding of this compound to the ligand-binding domain of RORγ, leading to conformational changes that reduce the receptor’s activity. Additionally, the compound’s interaction with monoamine oxidase involves the inhibition of the enzyme’s catalytic activity, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific storage conditions, such as protection from light and storage at low temperatures . Over time, the compound’s impact on cellular processes, such as gene expression and enzyme activity, can vary depending on its concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance locomotor activity and improve behavioral outcomes in models of depression . At higher doses, it can exhibit toxic effects, such as reduced locomotor activity and potential neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . The compound’s inhibition of monoamine oxidase can lead to altered metabolic flux and changes in metabolite levels, impacting neurotransmitter availability and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-8-amine can be synthesized through various methods, including:
Reduction of Quinoline Derivatives: One common method involves the reduction of quinoline derivatives using hydrogenation techniques.
Cyclization Reactions: Another approach involves cyclization reactions where precursors such as 2-aminobenzylamine undergo cyclization in the presence of catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives such as decahydroquinoline.
Substitution: It can participate in substitution reactions, where functional groups are introduced into the quinoline ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of selenium dioxide (SeO2) as a catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-8-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which plays a role in the regulation of gene expression . This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but different biological activities.
Quinoline: The parent compound from which 1,2,3,4-Tetrahydroquinolin-8-amine is derived.
Decahydroquinoline: A fully hydrogenated derivative of quinoline.
Uniqueness
This compound is unique due to its partially hydrogenated structure, which imparts distinct chemical and biological properties. Unlike its fully hydrogenated or non-hydrogenated counterparts, this compound exhibits a balance of stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSBXJJIIFDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068900 | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54012-92-9 | |
Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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